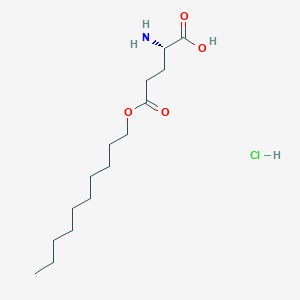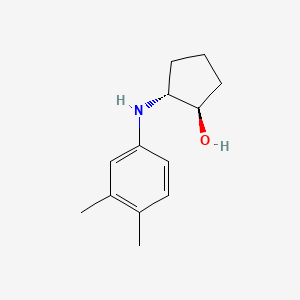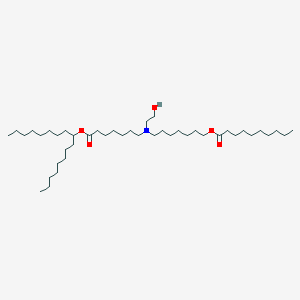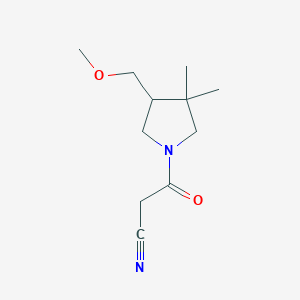
(S)-2-Amino-5-(decyloxy)-5-oxopentanoic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-Amino-5-(decyloxy)-5-oxopentanoic acid hydrochloride is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, a decyloxy group, and a carboxylic acid moiety. The hydrochloride salt form enhances its solubility in water, making it suitable for various experimental conditions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-5-(decyloxy)-5-oxopentanoic acid hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Decyloxy Group: The decyloxy group can be introduced through an etherification reaction, where a decanol derivative reacts with an appropriate leaving group under basic conditions.
Amino Group Introduction: The amino group is introduced via reductive amination, where an aldehyde or ketone precursor reacts with an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Carboxylation: The carboxylic acid moiety is introduced through carboxylation of a suitable intermediate, often using carbon dioxide under high pressure and temperature.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
(S)-2-Amino-5-(decyloxy)-5-oxopentanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives using oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The decyloxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, nitric acid, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkoxides, halides, and other nucleophiles.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various alkoxy-substituted derivatives.
科学的研究の応用
(S)-2-Amino-5-(decyloxy)-5-oxopentanoic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (S)-2-Amino-5-(decyloxy)-5-oxopentanoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the decyloxy group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
(S)-2-Amino-5-(decyloxy)-5-oxopentanoic acid: The free acid form without the hydrochloride salt.
(S)-2-Amino-5-(octyloxy)-5-oxopentanoic acid hydrochloride: A similar compound with a shorter alkoxy chain.
(S)-2-Amino-5-(decyloxy)-5-oxopentanoic acid methyl ester: The methyl ester derivative.
Uniqueness
(S)-2-Amino-5-(decyloxy)-5-oxopentanoic acid hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the decyloxy group enhances its hydrophobic interactions, while the hydrochloride salt form improves its solubility and stability.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C15H30ClNO4 |
|---|---|
分子量 |
323.85 g/mol |
IUPAC名 |
(2S)-2-amino-5-decoxy-5-oxopentanoic acid;hydrochloride |
InChI |
InChI=1S/C15H29NO4.ClH/c1-2-3-4-5-6-7-8-9-12-20-14(17)11-10-13(16)15(18)19;/h13H,2-12,16H2,1H3,(H,18,19);1H/t13-;/m0./s1 |
InChIキー |
DZXHUFUJAOGXKI-ZOWNYOTGSA-N |
異性体SMILES |
CCCCCCCCCCOC(=O)CC[C@@H](C(=O)O)N.Cl |
正規SMILES |
CCCCCCCCCCOC(=O)CCC(C(=O)O)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![6-(2,4-Dimethoxyphenyl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13354325.png)
![3',4'-Dihydro-2'H-spiro[cyclobutane-1,1'-isoquinolin]-6'-ol](/img/structure/B13354329.png)
![3-[(1-Adamantylsulfanyl)methyl]-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13354332.png)


![N,N-diphenyl-[1,1'-biphenyl]-4-carboxamide](/img/structure/B13354345.png)
![6-[2-(2,4-Dichlorophenyl)vinyl]-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13354353.png)
![3-[(1-Adamantylsulfanyl)methyl]-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13354362.png)
![2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(2-pyridinyl)ethyl]acetamide](/img/structure/B13354366.png)
